molecular formula C22H22ClN3O3 B2845033 N-(2-chlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 946267-16-9

N-(2-chlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2845033
CAS No.: 946267-16-9
M. Wt: 411.89
InChI Key: OWMGYVCTRVQVMA-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting hydrazine derivatives with diketones or ketoesters under reflux conditions.

    Substitution Reactions:

    Amidation: The final step involves the amidation reaction where the 2-chlorophenyl group is introduced to form the butanamide linkage. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyridazinone ring, potentially converting it to a dihydropyridazinone.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of 4-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid.

    Reduction: Formation of 4-(4-ethoxyphenyl)-6-hydroxypyridazin-1(6H)-yl)butanamide.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(2-chlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and antitumor activities. It may act on specific molecular targets such as cyclooxygenase (COX) enzymes or cancer cell receptors.

    Industry: Potential use in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of COX enzymes, reducing the production of pro-inflammatory prostaglandins. In cancer research, it might interfere with cell signaling pathways, leading to apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
  • N-(2-chlorophenyl)-4-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Uniqueness

Compared to its analogs, N-(2-chlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide may exhibit unique pharmacokinetic properties due to the ethoxy group, which can influence its solubility, absorption, and metabolic stability. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-2-29-17-11-9-16(10-12-17)19-13-14-22(28)26(25-19)15-5-8-21(27)24-20-7-4-3-6-18(20)23/h3-4,6-7,9-14H,2,5,8,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMGYVCTRVQVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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